2-(4-Fluorobenzylsulfanyl)-4-(2-thienyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-[(4-fluorobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a complex organic compound that features a quinoline core structure substituted with a fluorobenzyl sulfanyl group and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a thienyl boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst.
Addition of the Fluorobenzyl Sulfanyl Group: The fluorobenzyl sulfanyl group can be added through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a thiol derivative of the quinoline compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted quinoline derivatives
Scientific Research Applications
2-[(4-fluorobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It can be used as a probe to study biological processes and pathways, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 2-[(4-fluorobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorobenzyl and thienyl groups can interact with hydrophobic pockets in the target protein, while the quinoline core can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-fluorobenzyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- 2-[(2-fluorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
2-[(4-fluorobenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is unique due to the presence of both a fluorobenzyl sulfanyl group and a thienyl group. This combination of substituents imparts distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C21H17FN2S2 |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C21H17FN2S2/c22-15-9-7-14(8-10-15)13-26-21-17(12-23)20(19-6-3-11-25-19)16-4-1-2-5-18(16)24-21/h3,6-11H,1-2,4-5,13H2 |
InChI Key |
FJAGVGBQBVTRAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCC3=CC=C(C=C3)F)C#N)C4=CC=CS4 |
Origin of Product |
United States |
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